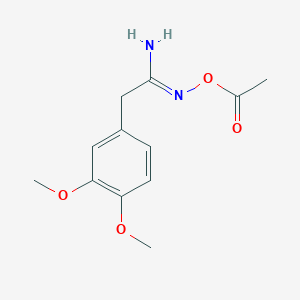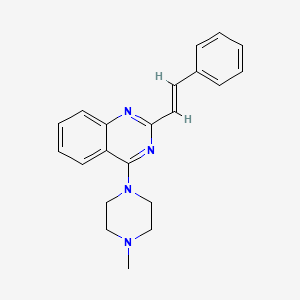
4-phenoxy-2-(2-phenylvinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
作用機序
The mechanism of action of 4-phenoxy-2-(2-phenylvinyl)quinazoline is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, one study suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study proposed that it may act as a calcium channel blocker, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-phenoxy-2-(2-phenylvinyl)quinazoline have been investigated in various studies. One study found that this compound could induce apoptosis, or programmed cell death, in cancer cells. Another study showed that it could inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-phenoxy-2-(2-phenylvinyl)quinazoline in lab experiments is its potent biological activity, which makes it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible for researchers. However, one limitation of using 4-phenoxy-2-(2-phenylvinyl)quinazoline is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-phenoxy-2-(2-phenylvinyl)quinazoline. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is investigating its mechanism of action in more detail, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
In conclusion, 4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activity and relatively straightforward synthesis method make it a valuable tool for investigating various biological processes. Future research directions include investigating its potential use in combination with other drugs for cancer treatment, determining its mechanism of action in more detail, and assessing its safety and toxicity in vivo.
合成法
The synthesis of 4-phenoxy-2-(2-phenylvinyl)quinazoline involves the condensation of 2-phenylacetaldehyde with 2-amino-4-phenoxyquinazoline in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of the desired product, making it a viable option for large-scale synthesis.
科学的研究の応用
4-phenoxy-2-(2-phenylvinyl)quinazoline has shown promising results in various scientific research applications. One study found that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. Another study showed that it had antiviral activity against the human immunodeficiency virus (HIV). Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been investigated for its anti-inflammatory properties, with results indicating that it can reduce inflammation in animal models.
特性
IUPAC Name |
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVPHZDWRIFIN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)